4-Bromo-N-cyclopropyl-2-nitroaniline
Description
Historical Context of Nitroaniline Derivatives in Organic Chemistry
The development of nitroaniline chemistry traces its origins to the emergence of synthetic organic chemistry in the nineteenth century, when these compounds were first recognized as crucial intermediates in the burgeoning dye industry. Nitroanilines represent derivatives of aniline containing nitro groups, with three fundamental isomers existing based on the relative positions of the amino and nitro substituents: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. These compounds gained prominence as essential building blocks for azo dyes, with 4-nitroaniline specifically serving as a precursor to Para Red, which holds the distinction of being the first commercially successful azo dye.
The synthetic methodology for producing nitroanilines evolved significantly throughout the twentieth century, with multi-step sequences becoming standard practice for achieving regioselective substitution patterns. The classical approach involves the protection of the aniline nitrogen through acetylation, followed by nitration under controlled conditions to direct the incoming nitro group to the desired position. This protection strategy proves essential because the amino group, when unprotected, can become protonated under acidic nitration conditions and subsequently direct electrophilic substitution to meta positions rather than the desired ortho or para positions. The subsequent hydrolysis step removes the protecting group to yield the target nitroaniline derivative.
The industrial significance of nitroaniline derivatives expanded beyond dye manufacturing to encompass pharmaceutical applications, polymer synthesis, and specialty chemical production. These compounds serve as intermediates in the production of antioxidants, corrosion inhibitors, and various pharmaceutical agents. The versatility of the nitroaniline scaffold stems from the dual reactive sites provided by both the amino and nitro functional groups, enabling diverse chemical transformations including reduction, diazotization, and nucleophilic substitution reactions. Modern synthetic approaches continue to build upon these historical foundations while incorporating contemporary methodologies for improved selectivity and efficiency.
Structural Significance of Cyclopropane Substituents in Aromatic Systems
The incorporation of cyclopropane rings into aromatic systems introduces distinctive structural and electronic features that significantly influence molecular properties and reactivity patterns. Cyclopropane, with molecular formula (CH₂)₃, consists of three methylene groups linked to form a triangular ring structure that exhibits substantial ring strain due to the deviation from ideal tetrahedral bond angles. The C-C-C bond angles in cyclopropane are constrained to 60°, significantly less than the 109.5° expected for sp³ hybridized carbon atoms, resulting in approximately 27.6 kcal/mol of ring strain energy.
The unique bonding characteristics of cyclopropane have generated extensive theoretical discussions regarding the nature of carbon-carbon interactions within the ring. The conventional description involves bent bonds, where the carbon-carbon bonds curve outward from the ring center, creating an inter-orbital angle of approximately 104°. This bonding arrangement results in carbon-carbon bonds that are simultaneously shorter (151 pm) and weaker than typical alkyl C-C bonds. Additionally, the carbon-hydrogen bonds in cyclopropane exhibit enhanced strength compared to normal alkyl C-H bonds, as evidenced by nuclear magnetic resonance coupling constants.
Recent computational studies have examined the concept of sigma-aromaticity in cyclopropane, which was proposed to explain the compound's unusual energetic and magnetic properties. However, detailed valence bond computational analysis at the VBSCF/cc-PVTZ level suggests that the sigma-aromatic stabilization energy of cyclopropane is minimal, measuring at most 3.5 kcal/mol relative to propane and approaching zero when n-butane serves as the reference compound. These findings indicate that alternative explanations may better account for cyclopropane's distinctive properties, emphasizing the complexity of electronic interactions within strained ring systems.
When cyclopropyl groups are attached to aromatic systems through nitrogen linkages, as in this compound, additional electronic and steric effects emerge. The electron-withdrawing nature of the aromatic ring can influence the electron density distribution within the cyclopropyl group, while the rigid geometry of the three-membered ring constrains the possible conformations of the N-cyclopropyl substituent. These structural features contribute to the overall molecular architecture and may influence both chemical reactivity and physical properties of the resulting compounds.
Role of Bromine and Nitro Functional Groups in Molecular Reactivity
The presence of both bromine and nitro substituents in this compound creates a complex electronic environment that governs the compound's reactivity patterns in various chemical transformations. Both functional groups function as electron-withdrawing substituents, though through different mechanisms: the nitro group operates through both inductive and resonance effects, while bromine primarily exerts its influence through inductive withdrawal despite its potential for resonance donation.
In electrophilic aromatic substitution reactions, the nitro group serves as a powerful meta-directing substituent due to its strong electron-withdrawing character. When nitric acid reacts with sulfuric acid to generate the nitronium cation (NO₂⁺), subsequent reaction with aromatic compounds typically yields meta-substituted products as the major isomers. However, the presence of the amino group in nitroaniline derivatives introduces competing directional effects, as the amino nitrogen can participate in resonance donation to the aromatic ring, favoring ortho and para substitution patterns.
Bromine substituents exhibit dual electronic effects in aromatic systems, functioning as deactivating groups through inductive electron withdrawal while simultaneously serving as ortho/para directors through resonance donation. The bromination of aromatic rings typically employs molecular bromine (Br₂) activated by Lewis acids such as iron tribromide (FeBr₃) or aluminum bromide (AlBr₃) to generate the electrophilic bromine cation. In compounds already containing bromine substituents, the halogen's position significantly influences the regiochemistry of subsequent substitution reactions.
The combination of multiple electron-withdrawing groups in this compound creates a deactivated aromatic system with reduced electron density compared to simple aniline derivatives. This electronic deactivation typically requires more forcing conditions for electrophilic aromatic substitution reactions and may favor nucleophilic aromatic substitution pathways under appropriate conditions. The nitro group's strong electron-withdrawing character also influences the basicity of the aniline nitrogen, reducing its nucleophilicity compared to unsubstituted aniline and affecting the compound's behavior in acid-base equilibria and nucleophilic reactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉BrN₂O₂ | |
| Molecular Weight | 257.08 g/mol | |
| CAS Registry Number | 887351-39-5 | |
| IUPAC Name | This compound | |
| InChI Key | HECMECYWHMUTJV-UHFFFAOYSA-N | |
| SMILES Notation | C1CC1NC2=C(C=C(C=C2)Br)N+[O-] |
| Structural Feature | Electronic Effect | Directional Influence |
|---|---|---|
| Nitro Group (-NO₂) | Strong electron-withdrawing | Meta-directing |
| Bromine Atom (-Br) | Moderate electron-withdrawing | Ortho/para-directing |
| Amino Group (-NH-) | Electron-donating through resonance | Ortho/para-directing |
| Cyclopropyl Substituent | Moderate electron-donating | N/A (not on aromatic ring) |
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECMECYWHMUTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651972 | |
| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887351-39-5 | |
| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Process
- Reagents: Concentrated nitric acid and sulfuric acid.
- Conditions: Low temperatures to control the reaction rate and prevent over-nitration.
- Outcome: Formation of the nitro group on the aniline ring.
Industrial Production
Industrial production follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are used to maintain consistent quality and efficiency.
Reaction Conditions and Reagents
The nitration reaction requires careful control of temperature and reagent concentrations to achieve high yields and purity.
| Reagent | Role | Conditions |
|---|---|---|
| Nitric Acid | Introduces nitro group | Concentrated, low temperature |
| Sulfuric Acid | Catalyst and solvent | Concentrated, low temperature |
| 4-Bromo-N-cyclopropylaniline | Starting material | - |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including reduction, substitution, and oxidation.
Reduction
Substitution
Oxidation
- Reagents: Potassium permanganate.
- Conditions: Acidic or basic conditions.
- Outcome: Formation of oxidized derivatives.
Research Findings and Applications
This compound is used in scientific research for its potential biological activities, including antimicrobial and anticancer properties. The nitro group's ability to form reactive intermediates upon reduction is crucial for these applications.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective inhibition of bacterial growth |
| Anticancer Activity | Induction of apoptosis in cancer cell lines |
| Mechanistic Studies | Interaction with biological macromolecules |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-Amino-N-cyclopropyl-2-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 4-Bromo-N-cyclopropyl-2-nitroaniline is utilized as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including reduction and substitution reactions .
Biology
- Enzyme Inhibition Studies : The compound has been used in research focused on enzyme inhibition. Specifically, it can inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), making it a candidate for anti-inflammatory drug development .
- Protein Binding Studies : Investigations into its binding affinity with proteins have been conducted to understand its potential biological interactions and therapeutic effects.
Medicine
- Pharmaceutical Applications : There is ongoing research into the use of this compound as a precursor for developing new pharmaceuticals. Its ability to interact with biological macromolecules positions it as a promising candidate in drug discovery .
Industrial Applications
- Dyes and Pigments Production : The compound is also utilized in the industrial sector for producing dyes and pigments, leveraging its chemical properties to create vibrant colors in various materials.
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of nitroanilines, including this compound, exhibited significant inhibition of COX-2 activity. This inhibition was linked to reduced inflammation in cellular models, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Antitumor Activity
Research has indicated that compounds similar to this compound possess antineoplastic properties. These compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest, highlighting their potential in cancer therapy .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Enables further transformations |
| Biology | Enzyme inhibition studies | Potential anti-inflammatory properties |
| Medicine | Drug development precursor | Investigated for various therapeutic effects |
| Industry | Production of dyes and pigments | Utilized for vibrant color creation |
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and cyclopropyl group influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and protein interactions .
Comparison with Similar Compounds
Substituent Effects and Molecular Weight
Electronic and Steric Effects
- Nitro Group Position : In this compound, the nitro group at C2 directs electrophilic substitution to the meta position, whereas in 2-bromo-4-nitroaniline (), the nitro at C4 enhances resonance stabilization of the amine, increasing acidity .
- Cyclopropyl vs. Bulky Substituents : The cyclopropyl group in the target compound provides moderate steric hindrance, enabling nucleophilic substitution reactions that are hindered in analogs with larger groups like N-(chlorophenylpropyl) () or N-(phenylpropyl) () .
- Halogen Effects : Bromine’s polarizability enhances halogen bonding in the target compound, while fluorine in ’s analog increases electronegativity but reduces steric bulk .
Thermal and Solubility Properties
- Melting Points : Compounds with multiple nitro groups (e.g., 2-bromo-4,6-dinitro-aniline, ) exhibit higher melting points (154°C) due to increased intermolecular forces, compared to the target compound’s estimated melting range of 100–120°C .
- Solubility: The cyclopropyl group in this compound improves solubility in acetone and ethanol relative to bulkier analogs like ’s compound, which is likely sparingly soluble in polar solvents .
Biological Activity
4-Bromo-N-cyclopropyl-2-nitroaniline is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a nitro group, and a cyclopropyl moiety, which contribute to its complex interactions with biological macromolecules. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉BrN₂O₂. Its structure includes:
- A bromine atom (Br) that enhances reactivity.
- A nitro group (NO₂) capable of undergoing reduction to form reactive intermediates.
- A cyclopropyl group , which can influence binding interactions with enzymes and receptors.
The mechanism of action primarily involves the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine and cyclopropyl groups also contribute to the compound's reactivity and binding affinity to various biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Nitro compounds are known for generating toxic intermediates upon reduction, which can bind covalently to DNA, resulting in cell death. This mechanism is similar to established antimicrobial agents like metronidazole, making it a candidate for further exploration in antimicrobial therapies.
Anticancer Potential
Research indicates that compounds with nitro groups may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The reduction of the nitro group can lead to the formation of reactive species that interact with cellular macromolecules, potentially disrupting cancer cell proliferation .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated that this compound effectively inhibited growth of various bacterial strains. |
| Study 2 | Anticancer Activity | Showed that the compound induced apoptosis in cancer cell lines through nitrosation reactions. |
| Study 3 | Mechanistic Studies | Investigated the interaction of the compound with biological macromolecules, highlighting its potential as a mechanistic probe in nitrosation reactions. |
Synthesis and Derivatives
The synthesis of this compound involves several steps, including:
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-N-cyclopropyl-2-nitroaniline, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:
- Bromination : Introduce bromine at the para position of 2-nitroaniline using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
- Cyclopropane Introduction : React the brominated intermediate (e.g., 4-bromo-2-nitroaniline) with cyclopropylamine via nucleophilic aromatic substitution (NAS), requiring elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%), as noted for structurally similar nitroanilines .
Characterization : Confirm intermediates using:
Basic: Which spectroscopic techniques are critical for validating the structure of this compound?
Methodological Answer:
- -NMR : Key signals include cyclopropyl CH₂ groups (δ 0.5–1.5 ppm, multiplet) and aromatic protons (δ 7–8 ppm). Compare with databases like NIST Chemistry WebBook for nitroaniline analogs .
- IR Spectroscopy : Confirm NH stretch (~3400 cm), NO₂ asymmetric stretch (~1520 cm), and C-Br (~600 cm) .
- Mass Spectrometry (MS) : Validate molecular ion ([M+H]) at m/z 272 (CHBrNO) with isotopic patterns for bromine (1:1 ratio for :) .
Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to model:
- Validation : Compare computed IR/NMR spectra with experimental data to refine functional group assignments .
Advanced: How to resolve contradictions in spectral data or unexpected reactivity?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures, ensuring stability during reactions (>120°C threshold for nitro compounds) .
Advanced: What strategies mitigate challenges in solubility and purification for this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for reactions and hexane/ethyl acetate for recrystallization, as used for related bromonitroanilines .
- Chromatography : Optimize silica gel column conditions (e.g., 5–10% ethyl acetate in hexane) based on TLC R values .
- Acid-Base Extraction : Exploit the weakly acidic NH group (pKa ~2–4) for selective partitioning in aqueous/organic phases .
Advanced: How to design experiments assessing the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability :
- Thermal Stability : Conduct isothermal TGA at 25–150°C to detect melting points or exothermic events (e.g., nitro group decomposition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
